molecular formula C15H21ClN4 B13754349 Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride CAS No. 27439-44-7

Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride

Cat. No.: B13754349
CAS No.: 27439-44-7
M. Wt: 292.81 g/mol
InChI Key: NGPZCNYZRYAZBE-UHFFFAOYSA-N
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Description

Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes ethylenediamine and pyridyl groups, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride typically involves the reaction of ethylenediamine with pyridine derivatives under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various halides or other nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, including substituted pyridines and ethylenediamine derivatives.

Scientific Research Applications

Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect their bioavailability.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a diagnostic agent.

    Industry: Utilized in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. The compound’s structure allows it to form stable complexes, which can be used in various catalytic and analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-pyridylmethyl)amine: Similar in structure but lacks the ethylenediamine backbone.

    2,2’-Dipicolylamine: Contains two pyridyl groups but differs in the arrangement of the nitrogen atoms.

    α,α’-Iminodi(2-picoline): Another related compound with a different nitrogen arrangement.

Uniqueness

Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is unique due to its combination of ethylenediamine and pyridyl groups, which provide a versatile framework for forming stable metal complexes. This makes it particularly valuable in coordination chemistry and various industrial applications.

Properties

CAS No.

27439-44-7

Molecular Formula

C15H21ClN4

Molecular Weight

292.81 g/mol

IUPAC Name

dimethyl-[2-[pyridin-2-yl(pyridin-2-ylmethyl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-8-4-6-10-17-15)13-14-7-3-5-9-16-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

NGPZCNYZRYAZBE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(CC1=CC=CC=N1)C2=CC=CC=N2.[Cl-]

Origin of Product

United States

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